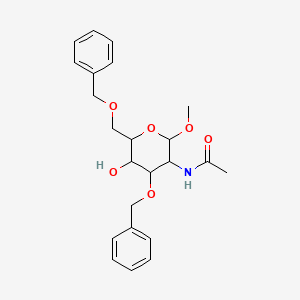
Methyl 2-acetamido-2-deoxy-3,6-DI-O-benzyl-alpha-D-glucopyranoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 2-Acetamido-2-desoxi-3,6-di-O-bencil-alfa-D-glucopiranósido de metilo es un compuesto sintético con la fórmula molecular C23H29NO6. Es un derivado del glucopiranósido, donde los grupos hidroxilo en las posiciones 3 y 6 se sustituyen con grupos bencilo, y el grupo hidroxilo en la posición 2 se reemplaza con un grupo acetamido.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis del 2-Acetamido-2-desoxi-3,6-di-O-bencil-alfa-D-glucopiranósido de metilo generalmente implica múltiples pasos. Un método común comienza con la protección de los grupos hidroxilo del glucopiranósido usando grupos bencilo.El paso final implica la metilación del grupo hidroxilo anomérico para formar el compuesto deseado .
Métodos de Producción Industrial
Los métodos de producción industrial para este compuesto no están bien documentados en el dominio público. el enfoque general implicaría escalar los métodos de síntesis de laboratorio, optimizar las condiciones de reacción y asegurar la pureza y el rendimiento del producto final a través de varias técnicas de purificación como cristalización o cromatografía.
Análisis De Reacciones Químicas
Tipos de Reacciones
El 2-Acetamido-2-desoxi-3,6-di-O-bencil-alfa-D-glucopiranósido de metilo puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: El compuesto puede ser oxidado para introducir grupos funcionales adicionales o para modificar los existentes.
Reducción: Las reacciones de reducción se pueden usar para eliminar grupos protectores o para reducir grupos funcionales específicos.
Sustitución: Los grupos bencilo pueden ser sustituidos con otros grupos bajo condiciones apropiadas.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Los agentes reductores como el hidruro de aluminio y litio (LiAlH4) o el borohidruro de sodio (NaBH4) se utilizan a menudo.
Sustitución: Las reacciones de sustitución pueden implicar reactivos como el hidruro de sodio (NaH) u otras bases fuertes.
Productos Principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos o aldehídos, mientras que la reducción puede dar como resultado la eliminación de grupos protectores para producir el compuesto hidroxilo libre.
Aplicaciones Científicas De Investigación
El 2-Acetamido-2-desoxi-3,6-di-O-bencil-alfa-D-glucopiranósido de metilo tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como intermedio en la síntesis de moléculas más complejas.
Biología: El compuesto se puede utilizar en estudios que involucran el metabolismo de carbohidratos y los procesos de glicosilación.
Industria: El compuesto se puede utilizar en la producción de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción del 2-Acetamido-2-desoxi-3,6-di-O-bencil-alfa-D-glucopiranósido de metilo implica su interacción con objetivos moleculares específicos, como las enzimas que participan en la glicosilación. El grupo acetamido en la posición 2 puede imitar sustratos naturales, permitiendo que el compuesto inhiba o modifique la actividad enzimática. Los grupos bencilo proporcionan estabilidad y especificidad adicionales a las interacciones.
Comparación Con Compuestos Similares
Compuestos Similares
2-Acetamido-2-desoxi-alfa-D-galactopiranósido de metilo: Estructura similar pero con diferente estereoquímica en el carbono anomérico.
2-Acetamido-2-desoxi-alfa-D-galactopiranósido de bencilo: Estructura similar pero con grupos bencilo en diferentes posiciones.
Singularidad
El 2-Acetamido-2-desoxi-3,6-di-O-bencil-alfa-D-glucopiranósido de metilo es único debido a la colocación específica de los grupos bencilo en las posiciones 3 y 6, lo que puede influir en su reactividad e interacciones con las moléculas biológicas. Esta estructura única lo convierte en una herramienta valiosa en la investigación y en posibles aplicaciones terapéuticas .
Propiedades
IUPAC Name |
N-[5-hydroxy-2-methoxy-4-phenylmethoxy-6-(phenylmethoxymethyl)oxan-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29NO6/c1-16(25)24-20-22(29-14-18-11-7-4-8-12-18)21(26)19(30-23(20)27-2)15-28-13-17-9-5-3-6-10-17/h3-12,19-23,26H,13-15H2,1-2H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POXMMSHWVBSCKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC)COCC2=CC=CC=C2)O)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
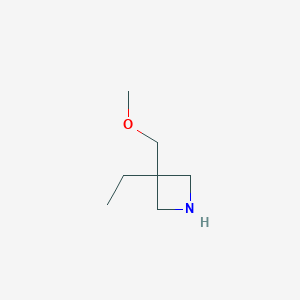
![2-[2-(oxiran-2-yl)-1,2-bis(phenylmethoxy)ethyl]oxirane](/img/structure/B12285946.png)

![3,4,5-trihydroxy-6-[6-[(4E)-4-[(2Z)-2-(5-hydroxy-2-methylidenecyclohexylidene)ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B12285970.png)
![3-O-[(tert-Butyldiphenylsilyl]-6-O-(D,L-1-Ethoxyethyl)-1,2](/img/structure/B12285971.png)

![2-Ethynylbicyclo[2.2.1]heptane](/img/structure/B12285979.png)

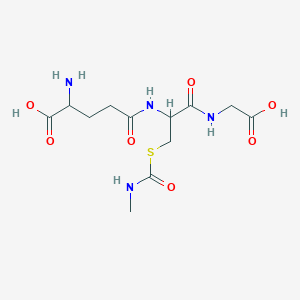
![(3R,5R,8S,9S,10S,11S,13S,14S,17S)-17-[(1R)-1-hydroxyethyl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,11-diol](/img/structure/B12285993.png)
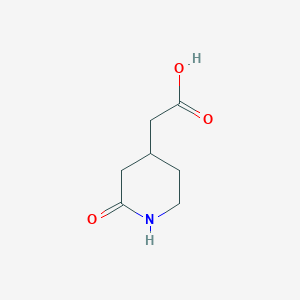
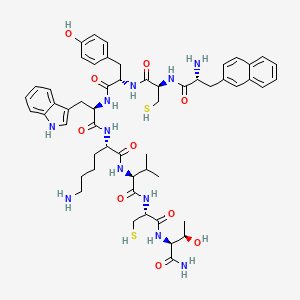

![1-(5-Ethynylpyridin-2-YL)-1H-pyrrolo[2,3-C]pyridine](/img/structure/B12286012.png)
